2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040648-07-4
VCID: VC4699739
InChI: InChI=1S/C20H22N6O3/c1-23-11-15(19(28)25-9-7-24(8-10-25)13-17(21)27)18-16(12-23)20(29)26(22-18)14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3,(H2,21,27)
SMILES: CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N
Molecular Formula: C20H22N6O3
Molecular Weight: 394.435

2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

CAS No.: 1040648-07-4

Cat. No.: VC4699739

Molecular Formula: C20H22N6O3

Molecular Weight: 394.435

* For research use only. Not for human or veterinary use.

2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide - 1040648-07-4

Specification

CAS No. 1040648-07-4
Molecular Formula C20H22N6O3
Molecular Weight 394.435
IUPAC Name 2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C20H22N6O3/c1-23-11-15(19(28)25-9-7-24(8-10-25)13-17(21)27)18-16(12-23)20(29)26(22-18)14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3,(H2,21,27)
Standard InChI Key BDEAQESJDBOUIX-UHFFFAOYSA-N
SMILES CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N

Introduction

The compound 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex heterocyclic molecule featuring a pyrazolo[4,3-c]pyridine core, a piperazine ring, and a thiazole moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for drug development, given the prevalence of heterocyclic compounds in biologically active molecules.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. The synthesis may involve the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the piperazine and thiazole moieties through appropriate coupling reactions.

Medicinal Chemistry

This compound is investigated for its potential in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its heterocyclic structure suggests it could interact with biological targets such as enzymes or receptors, influencing cellular processes.

Biological Studies

Biological studies are essential to elucidate the mechanism of action and therapeutic potential of this compound. These studies involve biochemical assays to determine how it interacts with specific biological targets and affects cellular processes.

Data Table: Comparison of Heterocyclic Compounds

CompoundBiological ActivityPotential Applications
Pyrazolo[1,5-a]pyrimidinesAnti-mycobacterialTuberculosis treatment
Pyrazolo[4,3-c]pyridinesPotential drug scaffoldsVarious diseases
Thiazole derivativesAntiviral, anticancerPharmaceutical research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator